![molecular formula C6H10O3 B2457475 2-Ethyloxetane-2-carboxylic acid CAS No. 861534-42-1](/img/structure/B2457475.png)
2-Ethyloxetane-2-carboxylic acid
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Description
2-Ethyloxetane-2-carboxylic acid (EOCA) is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.143 . It has gained significant attention in various fields of research and industry due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of oxetanes, including EOCA, often involves the opening of an epoxide ring with a ylide, such as trimethyloxosulfonium . This process can be achieved by increasing the equivalents of trimethyloxosulfonium iodide . The resulting oxetanes can be further manipulated to access a range of oxetane derivatives .Molecular Structure Analysis
The molecular structure of EOCA consists of a four-membered oxetane ring with an ethyl group and a carboxylic acid group attached to the same carbon .Chemical Reactions Analysis
The chemical reactions involving EOCA often include the opening of the oxetane ring. For example, the ring can be opened by an epoxide to form a new compound . The reaction is sensitive to the substitution of the epoxide and requires moderate heating .Physical And Chemical Properties Analysis
EOCA has a predicted boiling point of 236.7±33.0 °C and a predicted density of 1.180±0.06 g/cm3 . Its pKa value is predicted to be 3.78±0.20 .Safety and Hazards
EOCA should be handled with care. It is recommended to keep it away from heat, sparks, open flames, and hot surfaces. It should not be allowed to contact with air or water due to possible violent reactions and flash fire . It should be stored under inert gas and protected from moisture . Personal protective equipment should be used when handling this compound .
Mechanism of Action
Target of Action
Oxetanes, a class of compounds to which 2-ethyloxetane-2-carboxylic acid belongs, have been employed to improve drugs’ physiochemical properties .
Mode of Action
Oxetanes have been shown to disrupt protein microtubule functions in cells, which pull apart the chromosomes before cell division (mitosis) .
Biochemical Pathways
Oxetanes have been used in medicinal chemistry, and over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials .
Pharmacokinetics
Oxetanes are known to be more metabolically stable and lipophilicity neutral .
Result of Action
Oxetanes have been shown to provide rigidification of the overall structure and act as an h-bond acceptor for a threonine-oh group in the binding pocket .
Action Environment
The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy, indicating that moderate heating is required .
properties
IUPAC Name |
2-ethyloxetane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-6(5(7)8)3-4-9-6/h2-4H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWBAXCZOHJOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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